molecular formula C8H8ClFN4 B12435248 N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine

N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine

Cat. No.: B12435248
M. Wt: 214.63 g/mol
InChI Key: VOHVPEXIOIAMMF-UHFFFAOYSA-N
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Description

N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine is a chemical compound characterized by the presence of a chloro-fluoro-substituted phenyl ring attached to a guanidine moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with aminoguanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
  • O-(2-chloro-6-fluorophenyl)hydroxylamine hydrochloride

Uniqueness

N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the guanidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8ClFN4

Molecular Weight

214.63 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8ClFN4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)

InChI Key

VOHVPEXIOIAMMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F

Origin of Product

United States

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